Cas no 1894485-16-5 (1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
- EN300-1863320
- 1894485-16-5
-
- Inchi: 1S/C13H15N3O/c1-2-4-11(5-3-1)16-10-13(9-15-16)17-12-6-7-14-8-12/h1-5,9-10,12,14H,6-8H2
- InChI Key: GSHROELIRXHTNL-UHFFFAOYSA-N
- SMILES: O(C1C=NN(C2C=CC=CC=2)C=1)C1CNCC1
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 39.1Ų
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863320-0.05g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-0.1g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-0.25g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-0.5g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-1.0g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1863320-2.5g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 2.5g |
$2576.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-5.0g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1863320-10.0g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1863320-1g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 1g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1863320-5g |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole |
1894485-16-5 | 5g |
$3812.0 | 2023-09-18 |
1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
1-Phenyl-4-(Pyrrolidin-3-yloxy)-1H-Pyrazole: A Promising Compound in Medicinal Chemistry
1-Phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS No. 1894485-16-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of a phenyl group and a pyrrolidin-3-yloxy substituent adds to its complexity and contributes to its pharmacological profile.
The chemical structure of 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole consists of a pyrazole ring with a phenyl group attached at the 1-position and a pyrrolidin-3-yloxy group at the 4-position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which provides a stable and versatile scaffold for the attachment of various functional groups. The phenyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution, while the pyrrolidin-3-yloxy group introduces a chiral center, potentially leading to enantiomeric selectivity in biological systems.
Recent studies have explored the biological activities of 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole and its derivatives. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK. Additionally, in vivo studies using animal models of inflammation have demonstrated that 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can reduce paw edema and other inflammatory markers, suggesting its potential for treating inflammatory diseases.
Beyond its anti-inflammatory properties, 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has also shown promise as an anticancer agent. Preclinical studies have evaluated its efficacy against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The compound has been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, it has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, potentially enhancing their therapeutic index.
The pharmacokinetic properties of 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole have also been investigated to assess its suitability for clinical development. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates. These characteristics suggest that it could be administered orally with minimal dosing frequency, making it a promising candidate for further clinical trials.
In addition to its therapeutic potential, 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has been studied for its role in drug discovery and development. Its unique structure makes it an attractive scaffold for the design of new molecules with enhanced biological activities. Researchers have used computational methods such as molecular docking and virtual screening to identify potential derivatives with improved potency and selectivity. These efforts have led to the discovery of several novel compounds that show enhanced activity against specific targets, such as kinases and G protein-coupled receptors (GPCRs).
The safety profile of 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has also been evaluated in preclinical studies. Toxicity assessments in animal models have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects on major organs or physiological parameters. However, further studies are needed to fully characterize its safety profile in humans.
In conclusion, 1-phenyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS No. 1894485-16-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a versatile platform for drug discovery and development, making it an important focus of ongoing research in medicinal chemistry. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will continue to play a significant role in advancing our understanding of disease mechanisms and developing new treatments for various conditions.
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